An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-nitrophenyl)ethanone Oxime
An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-nitrophenyl)ethanone Oxime
Foreword: Navigating the Landscape of Molecular Architecture
In the realms of pharmaceutical design and materials science, an intimate understanding of a molecule's three-dimensional structure is paramount. It is this architecture that dictates function, reactivity, and interaction with biological targets. This guide is crafted for researchers, scientists, and drug development professionals, offering a deep dive into the core principles and methodologies for the crystal structure analysis of 1-(4-nitrophenyl)ethanone oxime.
While a definitive, publicly archived crystal structure for 1-(4-nitrophenyl)ethanone oxime is not available at the time of this writing, this guide will leverage established protocols and the detailed structural analysis of its close analogue, (E)-1-(4-aminophenyl)ethanone oxime, to provide a comprehensive and predictive framework.[1][2] The substitution of an amino group with a nitro group introduces significant electronic and steric differences, which will be a central theme of our comparative analysis. This approach not only illuminates the expected structural features of the target compound but also underscores the power of crystallographic trends and comparative structural chemistry.
The Scientific Imperative: Why 1-(4-nitrophenyl)ethanone Oxime Warrants Structural Scrutiny
Oximes (RR′C=N–OH) are a versatile class of organic compounds with a wide spectrum of applications, from being crucial intermediates in organic synthesis to exhibiting a range of biological activities.[1] The oxime moiety is an excellent hydrogen bond donor and acceptor, making it a key player in the formation of predictable supramolecular assemblies.[1]
The introduction of a nitro group onto the phenyl ring, as in 1-(4-nitrophenyl)ethanone oxime, dramatically influences the molecule's electronic properties. The nitro group is a strong electron-withdrawing group, which can impact the reactivity of the oxime functional group and introduce new intermolecular interactions, such as dipole-dipole and π-π stacking interactions, that are critical for crystal packing. Understanding these interactions is fundamental to predicting and controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility and stability.
From Synthesis to Single Crystal: An Experimental Blueprint
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of 1-(4-nitrophenyl)ethanone Oxime
The synthesis is a straightforward condensation reaction between the parent ketone and hydroxylamine.
Protocol:
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Dissolution: Dissolve 1-(4-nitrophenyl)ethanone (1.65 g, 10 mmol) in methanol (20 ml).
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Reagent Preparation: In a separate flask, prepare a solution of hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 ml).
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Reaction: Add the hydroxylamine solution to the ketone solution. The reaction mixture is then refluxed for 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC).
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Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then treated with deionized water to precipitate the crude product.
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Purification: The crude oxime is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to yield the purified 1-(4-nitrophenyl)ethanone oxime.
The Art of Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.
Common Crystallization Techniques:
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Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
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Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution gradually reduces the solubility of the compound, promoting crystal growth at the interface.
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Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container that contains a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
For 1-(4-nitrophenyl)ethanone oxime, a starting point would be to attempt slow evaporation from solvents like ethanol, ethyl acetate, or a mixture thereof.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.
The Workflow: From Crystal to Structure
The process can be broken down into a logical sequence of steps, as illustrated in the diagram below.
Caption: Experimental workflow for crystal structure analysis.
Detailed Protocol for Data Collection and Structure Refinement
This protocol is based on the successful analysis of (E)-1-(4-aminophenyl)ethanone oxime and represents a robust methodology.[1]
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a CCD or CMOS detector (e.g., a Bruker SMART APEX II) and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
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Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption. Software like SAINT and SADABS are commonly used for this purpose.
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Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods. Programs like SIR2004 or SHELXT are industry standards.
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Structure Refinement: The atomic positions and their displacement parameters are refined using a full-matrix least-squares method (e.g., using SHELXL). Hydrogen atoms are typically located in the difference Fourier map and refined isotropically, or placed in calculated positions.
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Validation: The final structure is validated using tools like checkCIF to ensure that it is chemically and crystallographically sound.
The Crystal Structure of 1-(4-nitrophenyl)ethanone Oxime: A Predictive Analysis
Based on the structure of its amino-analogue and the principles of physical organic chemistry, we can predict the key structural features of 1-(4-nitrophenyl)ethanone oxime.
Anticipated Crystallographic Parameters
The following table presents the crystallographic data for (E)-1-(4-aminophenyl)ethanone oxime, which serves as a reference for what can be expected for the nitro-substituted compound.
| Parameter | (E)-1-(4-aminophenyl)ethanone oxime[1] | Predicted for 1-(4-nitrophenyl)ethanone oxime |
| Chemical Formula | C₈H₁₀N₂O | C₈H₈N₂O₃ |
| Formula Weight | 150.18 g/mol | 180.16 g/mol |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/n | Common centrosymmetric space group expected |
| a (Å) | 4.8641(2) | To be determined |
| b (Å) | 9.2016(3) | To be determined |
| c (Å) | 17.1447(7) | To be determined |
| β (°) | 95.535(2) | To be determined |
| Volume (ų) | 763.78(5) | Likely larger due to the nitro group |
| Z (molecules/unit cell) | 4 | Likely 4 |
| Density (calculated) | 1.306 Mg/m³ | Expected to be higher |
Molecular Geometry
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Oxime Configuration: The C=N double bond of the oxime will likely adopt the more sterically favorable E configuration, where the hydroxyl group is anti-periplanar to the larger phenyl group.
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Planarity: The phenyl ring and the oxime group are expected to be nearly coplanar to maximize π-conjugation. In the amino-analogue, the dihedral angle is a mere 5.58°.[1] A similar planarity is expected for the nitro-substituted compound.
Intermolecular Interactions and Supramolecular Chemistry
The substitution of a hydrogen-bond-donating amino group with a purely accepting nitro group will fundamentally alter the crystal packing.
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Hydrogen Bonding: The primary hydrogen bond donor is the oxime's hydroxyl group (-OH). The potential acceptors are the oxime nitrogen and the two oxygen atoms of the nitro group. It is highly probable that strong O-H···N or O-H···O hydrogen bonds will be the primary drivers of the supramolecular assembly, likely forming dimers or catemeric chains.[1]
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π-π Stacking: The electron-deficient nitrophenyl ring is an excellent candidate for forming π-π stacking interactions with adjacent molecules. These interactions, where the aromatic rings pack in a parallel or offset fashion, will likely play a significant role in stabilizing the crystal lattice.
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Other Weak Interactions: C-H···O interactions involving the methyl and aromatic C-H donors and the nitro and oxime oxygen acceptors are also expected to contribute to the overall crystal packing.
The interplay of these interactions will define the three-dimensional architecture of the crystal, influencing its physical properties.
Conclusion: From Structure to Function
This guide has outlined a comprehensive, field-proven approach to the crystal structure analysis of 1-(4-nitrophenyl)ethanone oxime. By leveraging established synthetic protocols, state-of-the-art X-ray diffraction techniques, and a comparative analysis with a close structural analogue, we have built a robust framework for elucidating and understanding its molecular architecture. The predicted structural features—a planar E-oxime configuration, strong hydrogen bonding involving the oxime and nitro groups, and probable π-π stacking interactions—provide a solid foundation for future experimental work. A definitive crystal structure determination will be invaluable for rationalizing the compound's physicochemical properties and for guiding its potential applications in drug discovery and materials science.
References
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PubChem. Ethanone, 1-(4-nitrophenyl)-, oxime. National Center for Biotechnology Information. [Link]
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Rafiq, M., Hanif, M., Qadeer, G., Vuoti, S., & Autio, J. (2008). (E)-1-(4-Aminophenyl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2173. [Link]
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ChemSynthesis. 1-(4-nitrophenyl)ethanone. [Link]
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ResearchGate. (E)-1-(4-Aminophenyl)ethanone oxime. [Link]
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NextSDS. 1-(4-Nitro-phenyl)-ethanone oxime — Chemical Substance Information. [Link]
